2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a benzyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide’s nitrogen is further functionalized with a 2-(propan-2-yl)phenyl group. This structure combines a heterocyclic scaffold known for kinase inhibition and receptor modulation with lipophilic substituents (benzyl and isopropylphenyl) that enhance membrane permeability and target binding . The sulfanyl linker likely contributes to conformational flexibility and redox stability compared to ether or amine linkages .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-16(2)18-10-6-7-11-19(18)25-21(28)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKMSUYCUHLJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide , also referred to as N-(4-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, is of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thieno[3,2-d]pyrimidines, which have been studied for various therapeutic applications including antitumor and antimicrobial activities.
The molecular formula of the compound is , with a molecular weight of 449.54 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a benzyl group and an acetylated phenyl moiety.
Research indicates that compounds containing the thieno[3,2-d]pyrimidine scaffold can inhibit key enzymes involved in nucleotide synthesis, particularly dihydrofolate reductase (DHFR) . This inhibition leads to the disruption of DNA synthesis in rapidly dividing cells, thus exhibiting antitumor properties. The binding affinity and selectivity of these compounds towards DHFR have been characterized through molecular modeling studies, demonstrating their potential as cancer therapeutics.
Biological Activity and Case Studies
-
Antitumor Activity :
- A study evaluated the inhibitory effects of various thieno[3,2-d]pyrimidine derivatives against 60 human tumor cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 0.20 μM to 6.6 μM, indicating its potency compared to standard chemotherapeutics like 5-fluorouracil .
- The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase in specific cancer cell lines such as SNB-75. Notably, it was found to increase the levels of caspases-3 and -9 significantly, suggesting activation of apoptotic pathways .
- Antimicrobial Activity :
Data Table: Biological Activity Summary
| Activity Type | Tested Compound | IC50 Value (μM) | Cell Line/Organism | Mechanism |
|---|---|---|---|---|
| Antitumor | 20 | 0.20 | SNB-75 | DHFR inhibition |
| Antitumor | 23 | 6.6 | Various NCI cell lines | Apoptosis induction |
| Antimicrobial | Thieno derivatives | Varies | Various bacteria | Folate pathway inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidinone Derivatives
Compound A: N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)
- Structural Differences: Core: Retains the thieno[3,2-d]pyrimidinone scaffold but substitutes position 3 with methyl (vs. benzyl) and position 7 with phenyl. Acetamide: Attached to a 4-butylphenyl group (para-substituted) instead of 2-isopropylphenyl (ortho-substituted).
- Methyl at position 3 reduces steric hindrance, possibly enhancing binding to flat active sites (e.g., ATP pockets in kinases).
Compound B: N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide
- Structural Differences: Core: Benzothieno-triazolopyrimidine instead of thienopyrimidinone. Acetamide: Attached to an unsubstituted phenyl group.
- Lack of lipophilic substituents (benzyl/isopropyl) may reduce CNS penetration compared to the target compound.
Acetamide Derivatives with Aryl Substituents
Compound C : Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide)
- Structural Differences: Lacks the thienopyrimidinone core; instead, features a trifluoroethoxy-pyridine moiety. Retains the 4-isopropylphenyl group (para-substituted vs. ortho in the target compound).
- Implications: The para-isopropyl group may confer higher metabolic stability due to reduced steric strain.
Compound D : N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]acetamide (9c)
- Structural Differences: Simple acetamide without a heterocyclic core. Contains a 4-isopropylphenyl group and a phenolic-ethyl chain.
- Implications: The phenolic group increases polarity (clogP ~2.5), favoring peripheral over CNS targets. Lacks the thienopyrimidinone’s π-stacking capability, reducing affinity for aromatic-rich binding pockets.
Physicochemical and Pharmacological Comparison
- Key Observations: The target compound’s ortho-isopropylphenyl group introduces steric hindrance, which may limit binding to shallow pockets but improve selectivity for deep cavities (e.g., in TRPA1 or kinase domains) . Thienopyrimidinone derivatives generally exhibit higher metabolic stability than simple acetamides due to reduced oxidative metabolism of the fused ring system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
